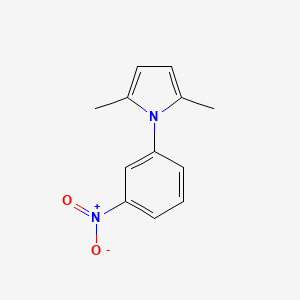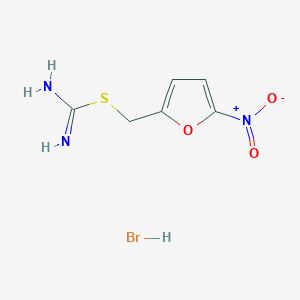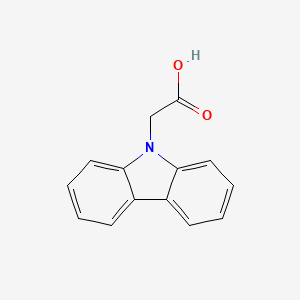
4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide
Overview
Description
Thiosemicarbazides are a class of compounds that have garnered significant interest due to their potential applications in medicinal chemistry and as intermediates in the synthesis of various heterocyclic compounds. They are known for their ability to form complexes with metals and for their biological activities, such as antimicrobial properties. The specific compound 4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide, while not directly mentioned in the provided papers, can be inferred to share some characteristics with the discussed derivatives due to the structural similarities.
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives typically involves the condensation reaction of aldehydes or ketones with thiosemicarbazide or its derivatives. For instance, the synthesis of a novel thiosemicarbazone from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide has been reported, which suggests that similar methods could be applied to synthesize the compound . Additionally, the reaction of cyanoacetic acid hydrazide with 4-ethoxyphenylisothiocyanate to give a related thiosemicarbazide derivative indicates that the ethoxy group can be incorporated into the thiosemicarbazide structure through such synthetic routes .
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives is characterized by the presence of an imine bond (-N=CH-) and a thione or thiol group. The solid-state structure often shows the thione form to be predominant, as supported by crystal structure and IR data, while a thiol-thione equilibrium is proposed in solution by NMR studies . The crystal structure of these compounds typically exhibits a monoclinic lattice, and the molecular geometry can be influenced by intra- and intermolecular hydrogen-bonding interactions .
Chemical Reactions Analysis
Thiosemicarbazide derivatives are versatile in chemical reactions, capable of undergoing heterocyclization to form various heterocyclic compounds such as thiazoles, pyrazoles, and thiadiazines . They can also react with aryl isothiocyanates to form 1,4-disubstituted thiosemicarbazides, which upon cyclization can yield 1,2,4-triazole rings . The presence of an ethoxy group in the compound of interest suggests that it may also participate in similar reactions, potentially leading to a diverse range of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives are influenced by their molecular structure. The presence of hydrogen-bonding interactions can affect their melting points and solubility. The spectral properties, such as IR, NMR, and mass spectra, provide insights into the functional groups present and the state of the thione-thiol equilibrium . The electronic properties, such as HOMO-LUMO energy gaps, can be studied using computational methods like DFT, which also help in understanding the reactivity and stability of these compounds .
Relevant Case Studies
Several studies have explored the biological activities of thiosemicarbazide derivatives. For example, some derivatives have shown high activity against Mycobacterium bovis, indicating their potential as anti-tubercular agents . The antimicrobial activity of these compounds has also been tested against various bacterial strains, with the nature and position of substituents playing a role in their efficacy . Additionally, the pharmacological evaluation of certain derivatives has revealed significant antinociceptive activity, suggesting their potential use in pain management .
Scientific Research Applications
-
Synthesis of Pyrazoline Derivatives
- Field : Organic Chemistry
- Application : A compound similar to the one you’re asking about, (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline, was synthesized . This compound was created via the cyclization reaction between the monocarbonyl curcuminoid (2 E ,6 E )-2,6-bis (3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
- Results : The compound was fully characterized by 1 H, 13 C NMR, FTIR, UV-Vis and HRMS . Its activity was evaluated in terms of its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
-
Synthesis of Quinoline Derivatives
- Field : Organic Chemistry
- Application : 4-(4-Ethoxycarbonylphenylamino)- and 4-(2-Carboxyphenylamino)-2-methylquinolines were synthesized . These compounds were created by the reaction of 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid .
- Method : In concentrated sulfuric acid, 4-(2-carboxyphenylamino)-2-methylquinoline underwent cyclization into 6-hydroxy-7-methylquinolino . The alkaline hydrolysis of 4-(4-ethoxycarbonylphenyl-amino)quinoline afforded 2-methyl-4-(4-carboxyphenylamino)quinoline .
- Results : The synthesis of these compounds could have potential applications in the development of new pharmaceuticals .
-
DNA-Interaction and Evaluation of Activity Against Drug-Resistant Cell Lines
- Field : Biochemistry
- Application : A compound similar to the one you’re asking about, (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline, was synthesized . This compound was evaluated in terms of its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
- Method : The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
- Results : Both DNA thermal denaturation and DNA viscosity measurements revealed that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase .
-
Preparation of N-(4-Ethoxycarbonylphenyl)-N’-ethyl-N’-phenylformamidine
- Field : Organic Chemistry
- Application : The preparation method of N-(4-Ethoxycarbonylphenyl)-N’-ethyl-N’-phenylformamidine was described . This compound could be used as an intermediate in the synthesis of other compounds .
- Method : The method involves simultaneously adding raw materials which are para-amino ethyl benzoate, tri-alkyl ortho-formate and N-ethylphenylamine into a reaction kettle, mixing and performing one-step condensation .
-
Various Chemical Reactions, Drug Synthesis, and Material Production
- Field : Chemistry and Pharmacology
- Application : N′-(4-Ethoxycarbonylphenyl)-N-methyl-N-phenylformamidine has unique properties that make it an effective catalyst in various chemical reactions, an intermediate in the synthesis of drugs, and a precursor for the production of polymer-based drug delivery systems, and materials with unique properties .
- Method : The specific methods of application would depend on the specific reaction or process being carried out .
- Results : The results would also depend on the specific application, but the use of this compound could potentially improve the efficiency of various chemical reactions and the synthesis of new drugs .
-
DNA-Interaction and Evaluation of Activity Against Drug-Resistant Cell Lines
- Field : Biochemistry
- Application : A compound similar to the one you’re asking about, (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline, was synthesized . This compound was evaluated in terms of its potential interaction with DNA as well as its cytotoxicity against resistant and non-resistant tumor cells .
- Method : The compound was synthesized via the cyclization reaction between the monocarbonyl curcuminoid (2E,6E)-2,6-bis(3,4-dimethoxybenzylidene)acetone and ethyl hydrazinobenzoate .
- Results : Both DNA thermal denaturation and DNA viscosity measurements revealed that a significant intercalation binding takes place upon treatment of the DNA with the synthesized pyrazoline, causing an increase in melting temperature by 3.53 ± 0.11 °C and considerable DNA lengthening and viscosity increase .
-
Preparation of N-(4-Ethoxycarbonylphenyl)-N’-ethyl-N’-phenylformamidine
- Field : Organic Chemistry
- Application : The preparation method of N-(4-Ethoxycarbonylphenyl)-N’-ethyl-N’-phenylformamidine was described . This compound could be used as an intermediate in the synthesis of other compounds .
- Method : The method involves simultaneously adding raw materials which are para-amino ethyl benzoate, tri-alkyl ortho-formate and N-ethylphenylamine into a reaction kettle, mixing and performing one-step condensation .
-
Various Chemical Reactions, Drug Synthesis, and Material Production
- Field : Chemistry and Pharmacology
- Application : N′-(4-Ethoxycarbonylphenyl)-N-methyl-N-phenylformamidine has unique properties that make it an effective catalyst in various chemical reactions, an intermediate in the synthesis of drugs, and a precursor for the production of polymer-based drug delivery systems, and materials with unique properties .
- Method : The specific methods of application would depend on the specific reaction or process being carried out .
- Results : The results would also depend on the specific application, but the use of this compound could potentially improve the efficiency of various chemical reactions and the synthesis of new drugs .
Future Directions
properties
IUPAC Name |
ethyl 4-(aminocarbamothioylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-2-15-9(14)7-3-5-8(6-4-7)12-10(16)13-11/h3-6H,2,11H2,1H3,(H2,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWIXYFUAGZASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384952 | |
| Record name | Ethyl 4-[(hydrazinecarbothioyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxycarbonylphenyl)-3-thiosemicarbazide | |
CAS RN |
70619-50-0 | |
| Record name | Ethyl 4-[(hydrazinecarbothioyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70619-50-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)


![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)
![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)


![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)
